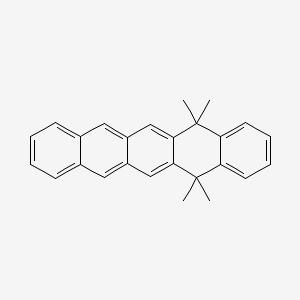
5,5,14,14-Tetramethyl-5,14-dihydropentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,14,14-Tetramethyl-5,14-dihydropentacene is an organic compound with the molecular formula C26H24. It is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The compound is characterized by the presence of four methyl groups attached to the pentacene core, which significantly alters its chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,14,14-Tetramethyl-5,14-dihydropentacene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pentacene.
Methylation: The introduction of methyl groups is achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of pentacene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrogenation: The final step involves the partial hydrogenation of the pentacene core to introduce the dihydro functionality.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production methods are less commonly reported. the principles of scaling up the Friedel-Crafts alkylation and hydrogenation reactions can be applied to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,14,14-Tetramethyl-5,14-dihydropentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pentacene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated pentacene derivatives.
Substitution: Brominated or nitrated pentacene derivatives.
Applications De Recherche Scientifique
5,5,14,14-Tetramethyl-5,14-dihydropentacene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it a candidate for studying charge transport and photophysical properties in organic materials.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the development of chemical sensors.
Mécanisme D'action
The mechanism of action of 5,5,14,14-Tetramethyl-5,14-dihydropentacene in organic electronics involves its ability to facilitate charge transport. The presence of methyl groups and the dihydro functionality enhance its solubility and stability, making it an effective material for use in OFETs and OLEDs. The compound interacts with molecular targets such as electrodes and other organic semiconductors, facilitating the movement of charge carriers through the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacene: The parent compound, known for its applications in organic electronics.
Tetracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Anthracene: A smaller polycyclic aromatic hydrocarbon used in similar applications.
Uniqueness
5,5,14,14-Tetramethyl-5,14-dihydropentacene is unique due to the presence of four methyl groups and the dihydro functionality. These modifications enhance its solubility, stability, and electronic properties compared to its parent compound, pentacene .
Propriétés
Formule moléculaire |
C26H24 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
5,5,14,14-tetramethylpentacene |
InChI |
InChI=1S/C26H24/c1-25(2)21-11-7-8-12-22(21)26(3,4)24-16-20-14-18-10-6-5-9-17(18)13-19(20)15-23(24)25/h5-16H,1-4H3 |
Clé InChI |
DFBQNJHLKGXQRV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(C3=CC4=CC5=CC=CC=C5C=C4C=C31)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)
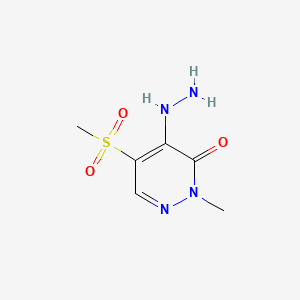
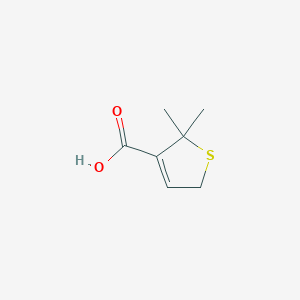
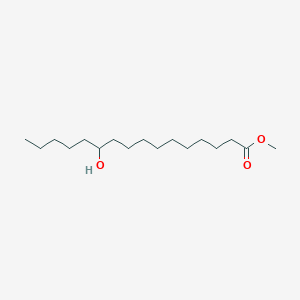
![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)

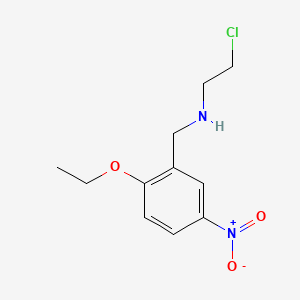
![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
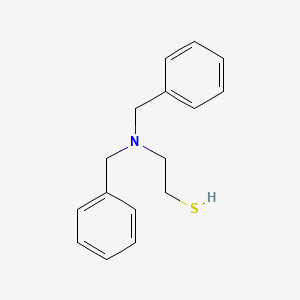
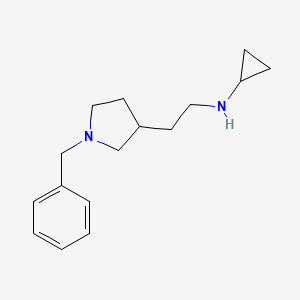

![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
